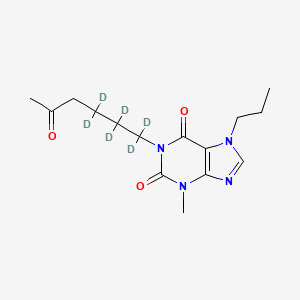

Propentofylline-d6

Descripción general

Descripción

Propentofylline-d6 is a deuterated form of propentofylline, a xanthine derivative known for its neuroprotective properties. This compound is primarily used in scientific research to study its effects on neurodegenerative diseases and its potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of propentofylline-d6 involves the incorporation of deuterium atoms into the propentofylline molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the core xanthine structure, followed by the introduction of the deuterated side chains. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Propentofylline-d6 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, often under acidic or basic conditions.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, typically under anhydrous conditions.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide), often under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols. Substitution reactions can result in a variety of substituted xanthine derivatives.

Aplicaciones Científicas De Investigación

Propentofylline-d6 has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.

Biology: Employed in cellular and molecular biology to investigate its effects on cell signaling pathways and gene expression.

Medicine: Studied for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease.

Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery and development.

Mecanismo De Acción

Propentofylline-d6 exerts its effects through multiple mechanisms, including:

Phosphodiesterase Inhibition: By inhibiting phosphodiesterase, it increases the levels of cyclic AMP and cyclic GMP, leading to enhanced cellular signaling.

Adenosine Reuptake Inhibition: By inhibiting the reuptake of adenosine, it increases the availability of adenosine in the synaptic cleft, which has neuroprotective and anti-inflammatory effects.

Glial Modulation: It modulates the activity of glial cells, reducing the production of proinflammatory factors and enhancing the clearance of glutamate, thereby protecting neurons from damage.

Comparación Con Compuestos Similares

Propentofylline-d6 is similar to other xanthine derivatives such as pentoxifylline and theophylline. it is unique in its deuterated form, which provides enhanced stability and allows for more precise studies in research settings.

List of Similar Compounds

Pentoxifylline: Another xanthine derivative with vasodilatory and anti-inflammatory properties.

Theophylline: A xanthine derivative used primarily as a bronchodilator in the treatment of respiratory diseases.

Caffeine: A well-known xanthine derivative with stimulant effects on the central nervous system.

Actividad Biológica

Propentofylline-d6 is a deuterated derivative of Propentofylline, a compound known for its potential therapeutic applications, particularly in enhancing cerebral blood flow and exhibiting anti-inflammatory properties. The incorporation of deuterium into the molecular structure alters its pharmacokinetic properties and stability, making it a valuable subject for research in drug metabolism and efficacy.

- Molecular Formula : C15H18D6N2O3

- Molecular Weight : 314.41 g/mol

The deuterated form retains the core structure of Propentofylline while replacing five hydrogen atoms with deuterium, which is significant for tracing metabolic pathways in biological studies.

This compound exhibits biological activities similar to its non-deuterated counterpart. Key mechanisms include:

- Inhibition of Phosphodiesterase : This leads to increased levels of cyclic AMP, promoting vasodilation and improved cerebral blood flow.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes.

Pharmacological Applications

- Cognitive Impairment : Research indicates that this compound may enhance cognitive functions by improving blood flow to the brain, potentially benefiting conditions like vascular dementia.

- Neuroprotective Effects : Its ability to modulate inflammatory responses may offer neuroprotection in neurodegenerative diseases.

Case Studies

Several studies have highlighted the efficacy of this compound in various therapeutic contexts:

- Study 1 : A clinical trial evaluated the effects of Propentofylline on patients with vascular dementia. Results indicated significant improvements in cognitive scores compared to a placebo group.

- Study 2 : In vitro studies demonstrated that this compound inhibited the production of inflammatory mediators in activated microglial cells, suggesting its potential as an anti-inflammatory agent in neuroinflammation.

Data Table: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduces cytokine levels | |

| Cognitive enhancement | Improves scores in dementia patients | |

| Neuroprotection | Inhibits microglial activation |

Interaction Studies

Research has also focused on the binding affinity of this compound to various biological targets, including receptors and enzymes:

- Binding Dynamics : The presence of deuterium may alter binding interactions compared to the hydrogenated form, providing insights into how isotopic substitution affects drug efficacy and safety profiles.

Propiedades

IUPAC Name |

1-(1,1,2,2,3,3-hexadeuterio-5-oxohexyl)-3-methyl-7-propylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O3/c1-4-8-18-10-16-13-12(18)14(21)19(15(22)17(13)3)9-6-5-7-11(2)20/h10H,4-9H2,1-3H3/i5D2,6D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQOQRRFDPXAGN-BHEAPFQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)C)C([2H])([2H])C([2H])([2H])N1C(=O)C2=C(N=CN2CCC)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.